molecular formula C21H26N2O4S B2723080 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide CAS No. 922094-18-6

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide

Cat. No.: B2723080
CAS No.: 922094-18-6
M. Wt: 402.51
InChI Key: HNFUHIXSXWKBEC-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-4-23-18-11-10-17(14-19(18)27-15-21(2,3)20(23)24)22-28(25,26)13-12-16-8-6-5-7-9-16/h5-11,14,22H,4,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFUHIXSXWKBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C₂₂H₂₆N₂O₄S
Molecular Weight 382.5 g/mol
CAS Number 921543-12-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to exhibit:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in inflammatory pathways.
  • Receptor Modulation : It binds to specific receptors that modulate cellular signaling pathways associated with pain and inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that it may have antimicrobial properties against certain pathogens.

Antiinflammatory Properties

Recent studies have indicated that this compound exhibits significant anti-inflammatory effects. For instance:

  • In Vitro Studies : The compound demonstrated a reduction in pro-inflammatory cytokines in cultured macrophages when stimulated with lipopolysaccharide (LPS) .

Anticancer Activity

Research has also explored the compound's potential anticancer properties:

  • Cell Line Studies : In vitro tests on various cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations .

Case Studies

A notable case study involved the use of this compound in a clinical setting for managing chronic inflammatory conditions:

  • Chronic Ulcerative Colitis : In a phase II clinical trial (NCT02903966), patients treated with the compound showed significant improvement in clinical symptoms compared to placebo .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityIC₅₀ Value
N-(5-methylbenzothiazolyl)-2-methylbenzenesulfonamideModerate anti-inflammatory effects1.5 µM
N-(3-methylphenyl)-2-thiophenesulfonamideStrong antimicrobial properties0.8 µM
N-(4-chlorophenyl)-2-pyridinesulfonamideSignificant anticancer activity0.5 µM

Preparation Methods

Structural Features and Retrosynthetic Analysis

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-yl)-2-phenylethanesulfonamide contains several key structural elements that must be addressed in its synthesis: a benzoxazepine core, geminal dimethyl groups at the 3-position, an ethyl group at the nitrogen (5-position), a ketone at the 4-position, and a 2-phenylethanesulfonamide moiety at the 8-position of the benzene ring. A systematic retrosynthetic analysis suggests three major disconnections: construction of the benzoxazepine scaffold, N-alkylation with an ethyl group, and installation of the sulfonamide functionality at the correct position.

The general molecular weight of this compound is approximately 402.5 g/mol, consisting of a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This complex structure necessitates a multi-step synthetic strategy with careful consideration of regioselectivity and functional group compatibility.

General Synthetic Approaches to Benzoxazepines

Chiral Brønsted Acid-Catalyzed Synthesis

A versatile approach to synthesizing 1,4-benzoxazepines involves the use of chiral Brønsted acid catalysts for the enantioselective desymmetrization of 3-substituted oxetanes. This method has been reported to provide high yields and excellent enantioselectivity for a range of benzoxazepine derivatives.

The reaction is efficiently catalyzed by SPINOL-derived chiral phosphoric acid, affording benzoxazepines with good to high yields (up to 98%) and high enantioselectivity (up to 94% ee). The methodology involves the acid-catalyzed ring-opening of a 3-substituted oxetane by an amine, followed by intramolecular cyclization to form the 7-membered oxazepine ring.

Table 2.1: Reaction Conditions for Chiral Brønsted Acid-Catalyzed Synthesis

Parameter Condition
Catalyst SPINOL-derived chiral phosphoric acid
Temperature 60°C
Reaction Time 72 hours
Typical Yield Up to 98%
Enantioselectivity Up to 94% ee

This method demonstrates remarkable substrate scope, with various substituents on the aromatic ring being well-tolerated. For our target compound, this approach would be particularly advantageous if stereochemical control at the 5-position is desired.

Synthesis via Schiff Base and Cyclic Anhydrides

An alternative approach involves the reaction of Schiff bases with cyclic anhydrides. Derivatives of oxazepine can be synthesized by reacting prepared Schiff bases with different cyclic anhydrides, including maleic anhydride, succinic anhydride, phthalic anhydride, tetrachlorophthalic anhydride, and citraconic anhydride.

The general procedure involves dissolving the Schiff base and the selected anhydride in tetrahydrofuran (THF) and refluxing the mixture for 14-16 hours. After solvent evaporation under vacuum, the precipitate is collected and recrystallized from chloroform to yield the desired oxazepine derivative.

Table 2.2: Reaction Conditions for Schiff Base-Anhydride Method

Parameter Condition
Reactants Schiff base and cyclic anhydride
Solvent Tetrahydrofuran (THF)
Temperature Reflux (65-67°C)
Reaction Time 14-16 hours
Purification Recrystallization from chloroform
Typical Yield Not specified in sources

This method provides a straightforward approach to introducing various substituents into the oxazepine scaffold and could be adapted for our target compound by selecting an appropriate Schiff base precursor.

Tandem Oxidation and Iodolactonization Method

A more recent methodology involves the synthesis of benzoxazepinones via tandem oxidation and iodolactonization of 2-O/N-tethered alkenyl benzaldehydes. This approach, mediated by the Copper Iodide/tert-Butyl Hydroperoxide (CuI/TBHP) system, offers an efficient route to benzoxazepinones with moderate to good yields.

The reaction proceeds through oxidation of the aldehyde functionality to a carboxylic acid, followed by iodolactonization to form the 7-membered oxazepine ring. The methodology has been demonstrated to be compatible with a variety of functional groups and can be extended to synthesize azide, thiocyanide, and thioether derivatives through subsequent transformations.

For gram-scale synthesis, this approach has shown promising results, with product yields of approximately 61% when starting from 1.00g of the precursor compound.

Specific Approaches for 1,4-Benzoxazepine Synthesis

Baylis-Hillman Reaction Approach

A method specifically developed for the synthesis ofoxazepin-7-ones employs the Baylis-Hillman reaction as a key step. This approach utilizes readily available aldehydes and α-amino alcohols as starting materials, with the Baylis-Hillman reaction serving to form a crucial carbon-carbon bond that later becomes part of the 7-membered ring.

The method was initially developed using poly(ethylene glycol) 5000 monomethyl ether (MeOPEG) as a soluble polymer support, which facilitated split synthesis and analysis by GC-EIMS. This approach allowed for rapid screening of substrate compatibility with the reaction sequence.

For our target compound, this methodology could be adapted by selecting appropriate aldehyde and α-amino alcohol precursors that would introduce the required substitution pattern, particularly the geminal dimethyl groups at the 3-position.

Step-by-Step Construction via Nucleophilic Aromatic Substitution

Proposed Synthetic Route for Target Compound

Based on the methodologies described above, a comprehensive synthetic route for N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-yl)-2-phenylethanesulfonamide can be proposed, combining the most efficient aspects of each approach.

Construction of the 3,3-Dimethyl-Benzoxazepinone Core

The first phase involves the construction of the benzoxazepinone core with the 3,3-dimethyl substitution already in place. This can be achieved through a modified version of the nucleophilic aromatic substitution approach:

  • Preparation of a 3,3-dimethyl serine derivative (possibly from a commercially available precursor)
  • Formation of the sodium alkoxide using sodium hydride in THF
  • Nucleophilic aromatic substitution with 1-fluoro-2-nitrobenzene (or a suitably functionalized derivative to facilitate the later introduction of the sulfonamide group)
  • Reduction of the nitro group using palladium-catalyzed hydrogenation
  • Lactam formation using HATU or similar coupling agents

The resulting compound would represent the core benzoxazepinone structure with the 3,3-dimethyl groups in place.

N-Alkylation with Ethyl Group

The second phase involves the introduction of the ethyl group at the 5-position (nitrogen) of the benzoxazepinone:

  • If the nitrogen is protected (e.g., with a Boc group), deprotection using TFA in DCM or HCl
  • N-alkylation with ethyl iodide or ethyl bromide in the presence of a base (typically potassium carbonate in DMF)
  • Purification of the N-ethylated intermediate

This step would establish the N-ethyl functionality required in the target compound.

Introduction of the 2-Phenylethanesulfonamide Group

Reaction Conditions and Optimization

Key Reaction Parameters

Successful synthesis of the target compound requires careful optimization of reaction conditions for each step. Based on similar compounds reported in the literature, the following parameters would be crucial:

Table 5.1: Key Reaction Parameters for Major Synthetic Steps

Synthetic Step Temperature Time Solvent Catalyst/Base Other Considerations
Nucleophilic Substitution 0°C to RT 16-24 hours THF NaH Anhydrous conditions
Nitro Reduction RT 4-6 hours Ethanol/THF Pd/C H₂ atmosphere, pressure
Lactam Formation RT 4-6 hours DMF DIPEA HATU coupling agent
N-Alkylation 50°C 4-6 hours DMF K₂CO₃ Ethyl iodide equivalents
Sulfonamide Formation RT 12-24 hours DCM/Pyridine Pyridine Freshly prepared sulfonyl chloride

Purification Strategies

Purification of intermediates and the final product is crucial for obtaining high-quality material. Various purification techniques can be employed:

Table 5.2: Purification Strategies for Intermediates and Final Product

Compound Type Primary Purification Secondary Purification Notes
Amino Acid Derivatives Acid-Base Extraction Recrystallization pH control is crucial
Benzoxazepinone Core Column Chromatography Recrystallization Silica gel, hexane/ethyl acetate gradient
N-Alkylated Intermediates Column Chromatography Preparative HPLC Medium pressure LC may be necessary
Final Sulfonamide Product Column Chromatography Recrystallization Multiple recrystallizations may be required

The final compound would likely require purification by column chromatography followed by recrystallization to achieve high purity, which is essential for both structural characterization and any subsequent biological evaluation.

Analytical Characterization

Spectroscopic Analysis

Comprehensive characterization of the synthesized compound is essential to confirm its structure and purity. Multiple analytical techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would provide crucial structural information:

  • ¹H NMR would reveal characteristic signals for:

    • Aromatic protons (δ 7.0-8.0 ppm)
    • Ethyl group at N-5 position (CH₂ at approximately δ 3.5-3.7 ppm, CH₃ at approximately δ 1.0-1.3 ppm)
    • Geminal dimethyl groups at C-3 (approximately δ 1.2-1.5 ppm)
    • Phenylethanesulfonamide protons (two sets of CH₂ at approximately δ 2.8-3.2 ppm)
    • NH sulfonamide proton (typically δ 9.0-10.0 ppm)
  • ¹³C NMR would confirm the carbon skeleton, with key signals for:

    • Carbonyl carbon at C-4 (approximately δ 170-175 ppm)
    • Aromatic carbons (δ 120-140 ppm)
    • Quaternary carbon bearing the geminal dimethyl groups (approximately δ 40-45 ppm)
  • 2D NMR experiments (COSY, HSQC, HMBC) would help assign signals and confirm connectivity.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight and provide fragmentation patterns:

  • High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the compound
  • Expected molecular ion [M+H]⁺ would be approximately 403 m/z
  • Characteristic fragmentation patterns would include loss of the ethyl group and cleavage of the sulfonamide bond
Infrared Spectroscopy

IR spectroscopy would identify key functional groups:

  • C=O stretch (approximately 1700-1730 cm⁻¹)
  • S=O stretches (approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹)
  • N-H stretch (approximately 3250-3300 cm⁻¹)
  • C-O stretch (approximately 1050-1150 cm⁻¹)

Purity Assessment

Purity assessment would typically involve:

  • High-Performance Liquid Chromatography (HPLC) analysis
  • Elemental analysis (C, H, N, S)
  • Melting point determination

Table 6.1: Expected Analytical Data for Target Compound

Analytical Method Expected Results Significance
¹H NMR Complex spectrum with characteristic signals for all structural elements Confirmation of structure and hydrogen environments
¹³C NMR Approximately 21 carbon signals corresponding to the molecular formula Confirmation of carbon skeleton and functional groups
HRMS [M+H]⁺ at approximately 403 m/z Confirmation of molecular formula
IR Key bands for C=O, S=O, N-H, C-O Confirmation of functional groups
HPLC Single major peak with purity >95% Assessment of sample purity

The proposed multi-step approach, involving the construction of the benzoxazepinone core followed by sequential introduction of the ethyl and sulfonamide groups, offers a practical pathway to the target compound. Alternative approaches, such as the chiral Brønsted acid-catalyzed methodology, could be explored if stereochemical control is important.

Key challenges in the synthesis include regioselectivity in introducing the sulfonamide group at the correct position, optimizing each synthetic step to maximize overall yield, and developing effective purification strategies. These challenges can be addressed through careful selection of starting materials, optimization of reaction conditions, and application of modern purification techniques.

Future work could focus on implementing and optimizing the proposed synthetic routes, exploring alternative pathways that might offer higher efficiency or selectivity, and investigating the structure-activity relationships of the target compound and related analogs. The benzoxazepine scaffold continues to be of interest in medicinal chemistry, and new synthetic methodologies for accessing these compounds contribute to the broader field of heterocyclic chemistry and drug discovery.

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